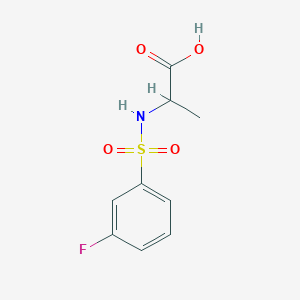

((3-Fluorophenyl)sulfonyl)alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((3-Fluorophenyl)sulfonyl)alanine: is a chemical compound with the molecular formula C9H10FNO4S and a molecular weight of 247.25 g/mol It is a derivative of alanine, where the amino acid is modified by the addition of a (3-fluorophenyl)sulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Fluorophenyl)sulfonyl)alanine typically involves the reaction of (S)-(+)-alanine with p-styrene sulfonyl chloride in the presence of a solvent such as chloroform . The reaction is carried out in a round-bottomed flask equipped with a magnetic stirrer to ensure thorough mixing of the reactants. The reaction conditions include maintaining the reaction mixture at a specific temperature and stirring for a set period to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions: ((3-Fluorophenyl)sulfonyl)alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as or can be used for oxidation reactions.

Reduction: Reducing agents like or are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like or .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Applications De Recherche Scientifique

Chemistry

((3-Fluorophenyl)sulfonyl)alanine serves as a critical building block in organic synthesis. Its unique structure allows it to be incorporated into more complex molecules for:

- Pharmaceutical Development: It is utilized in the synthesis of new drugs, particularly those targeting specific biological pathways.

- Material Science: The compound can be used to develop specialty chemicals and materials with tailored properties.

Biology

In biological research, this compound is employed to study:

- Enzyme Interactions: The sulfonyl group can form strong interactions with enzyme active sites, making it useful for investigating enzyme inhibition mechanisms.

- Protein Modifications: It serves as a probe to explore the role of sulfonyl groups in biological systems, contributing to a better understanding of protein functions.

Medicine

The compound shows promise in medicinal chemistry due to its potential therapeutic applications:

- Antibacterial Activity: Studies indicate that this compound effectively inhibits alanine racemase, an enzyme crucial for bacterial survival, suggesting its use as an antibacterial agent.

- Anticancer Potential: Research has demonstrated that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer drug.

Case Studies and Research Findings

Several significant findings have emerged from research on this compound:

- Enzyme Inhibition Studies: A study demonstrated that this compound effectively inhibits alanine racemase (Alr), suggesting potential applications as an antibacterial agent.

- Therapeutic Potential: Investigations into its effects on cancer cell lines indicated that it could induce apoptosis in certain cancer types, highlighting its anticancer properties.

- Synthesis and Characterization: Various synthetic routes have been developed for producing this compound, allowing researchers to obtain it in sufficient quantities for biological testing. These studies often emphasize the importance of stereochemistry in determining biological activity.

Mécanisme D'action

The mechanism by which ((3-Fluorophenyl)sulfonyl)alanine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The fluorine atom on the phenyl ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

- ((3-Chlorophenyl)sulfonyl)alanine

- ((3-Bromophenyl)sulfonyl)alanine

- ((3-Methylphenyl)sulfonyl)alanine

Comparison: ((3-Fluorophenyl)sulfonyl)alanine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Compared to its analogs with chlorine, bromine, or methyl groups, the fluorine atom provides higher electronegativity and smaller atomic radius, leading to different reactivity and interaction profiles. This uniqueness makes this compound a valuable compound for specific applications where these properties are advantageous .

Activité Biologique

((3-Fluorophenyl)sulfonyl)alanine is a compound with significant biological activity, particularly in the fields of biochemistry and medicinal chemistry. This article explores its mechanisms of action, applications in research, and potential therapeutic uses based on diverse sources.

Chemical Structure and Properties

The compound this compound has the following chemical formula: C₉H₁₀FNO₄S. The presence of a fluorine atom on the phenyl ring enhances its stability and bioavailability, which are crucial for its biological activity. The sulfonyl group plays a vital role in its interaction with various biological targets, including enzymes and receptors.

The primary mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that inhibit their activity. This inhibition can modulate biochemical pathways and affect cellular functions.

- Protein Modification : The compound serves as a probe to investigate the role of sulfonyl groups in biological systems, providing insights into protein interactions and modifications.

1. Enzyme Studies

This compound is utilized in studies involving enzyme inhibition. It helps elucidate biochemical pathways by providing insights into how specific enzymes are modulated by small molecules.

2. Medicinal Chemistry

Research indicates potential therapeutic applications, particularly in diseases where enzyme inhibition is beneficial. Its unique structure allows for exploration of new drug targets and mechanisms of action.

3. Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials due to its reactivity and functional groups.

Comparative Analysis with Similar Compounds

To understand the distinctive properties of this compound, it can be compared with similar compounds:

| Compound Name | Structural Variation | Biological Activity Impact |

|---|---|---|

| ((4-Fluorophenyl)sulfonyl)alanine | Fluorine at para position | May alter reactivity and interaction with targets |

| ((3-Chlorophenyl)sulfonyl)alanine | Chlorine instead of fluorine | Influences chemical properties and biological activity |

| ((3-Methylphenyl)sulfonyl)alanine | Methyl group instead of F | Affects hydrophobicity and reactivity |

The fluorine atom in this compound imparts unique chemical and biological properties that enhance its utility as a research tool.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

- Enzyme Interaction Studies : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, providing a model for drug development targeting these enzymes.

- Therapeutic Potential : Investigations into its use as a therapeutic agent have shown promise, particularly in conditions where enzyme inhibition can lead to improved patient outcomes .

Propriétés

IUPAC Name |

2-[(3-fluorophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-3-7(10)5-8/h2-6,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFOGWMBJILJCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.